2-(1-Methyl-4-oxo-1,4-dihydro-3-quinolinyl)benzenecarboxylic acid
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Overview
Description
2-(1-Methyl-4-oxo-1,4-dihydro-3-quinolinyl)benzenecarboxylic acid is a complex organic compound that features a quinoline core structure. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and materials science. The quinoline moiety is known for its presence in many biologically active compounds, making this compound a valuable subject for research.
Mechanism of Action
Target of Action
The primary target of 2-(1-Methyl-4-oxo-1,4-dihydro-3-quinolinyl)benzenecarboxylic acid Structurally related compounds have been found to inhibit hiv-1 integrase strand transfer . This suggests that This compound may also interact with similar targets.
Mode of Action
The exact mode of action of This compound It’s structurally related compounds have been found to inhibit hiv-1 integrase strand transfer , suggesting that it may interact with its targets in a similar manner.
Biochemical Pathways
The specific biochemical pathways affected by This compound Given its potential role as an hiv-1 integrase strand transfer inhibitor , it may affect pathways related to viral replication.
Result of Action
The specific molecular and cellular effects of This compound If it acts as an hiv-1 integrase strand transfer inhibitor , it could potentially prevent the integration of the viral genome into the host cell’s DNA, thereby inhibiting viral replication.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Methyl-4-oxo-1,4-dihydro-3-quinolinyl)benzenecarboxylic acid typically involves multi-step organic reactions One common method includes the condensation of 2-aminobenzophenone with ethyl acetoacetate, followed by cyclization and subsequent oxidation to form the quinoline ring
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, advanced catalysts, and continuous flow systems to ensure efficient synthesis. The process may also involve rigorous purification steps such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(1-Methyl-4-oxo-1,4-dihydro-3-quinolinyl)benzenecarboxylic acid undergoes various chemical reactions, including:
Oxidation: The quinoline ring can be oxidized to form quinolinone derivatives.
Reduction: Reduction reactions can convert the quinoline ring to dihydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring and the quinoline moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions include various quinoline derivatives, which can exhibit different biological and chemical properties depending on the substituents introduced during the reactions.
Scientific Research Applications
2-(1-Methyl-4-oxo-1,4-dihydro-3-quinolinyl)benzenecarboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties, such as fluorescence and conductivity.
Comparison with Similar Compounds
Similar Compounds
Quinoline: A simpler structure with similar biological activities.
Quinolinone: An oxidized form of quinoline with distinct chemical properties.
Isoquinoline: A structural isomer with different reactivity and applications.
Uniqueness
2-(1-Methyl-4-oxo-1,4-dihydro-3-quinolinyl)benzenecarboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
This detailed article provides a comprehensive overview of this compound, highlighting its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
2-(1-methyl-4-oxoquinolin-3-yl)benzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13NO3/c1-18-10-14(11-6-2-3-7-12(11)17(20)21)16(19)13-8-4-5-9-15(13)18/h2-10H,1H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WEFLANDBXLRUSP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=O)C2=CC=CC=C21)C3=CC=CC=C3C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>41.9 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID49649026 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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